3-(2-Chlorophenyl)azetidine CAS number and molecular weight
3-(2-Chlorophenyl)azetidine CAS number and molecular weight
An In-depth Technical Guide to 3-(2-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional architecture offer a unique scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This guide focuses on a specific, yet sparsely documented, derivative: 3-(2-Chlorophenyl)azetidine.
Due to the limited availability of published experimental data for this particular compound, this guide will adopt a dual approach. Firstly, it will consolidate all available information for 3-(2-Chlorophenyl)azetidine and its common salt form. Secondly, where specific data is absent, it will provide established, field-proven protocols for its synthesis, characterization, and evaluation, drawing upon established principles of azetidine chemistry. This document is designed to be a foundational resource, enabling researchers to confidently approach the synthesis and study of this promising chemical entity.
Core Compound Profile
At present, the most readily available data pertains to the hydrochloride salt of 3-(2-Chlorophenyl)azetidine. Information on the free base is limited, and researchers should consider the properties of the salt form in their experimental design, with the understanding that the free base will have distinct physicochemical characteristics.
| Property | Value (for Hydrochloride Salt) | Source |
| CAS Number | 1203683-32-2 | [3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂N | [3][5] |
| Molecular Weight | 204.09 g/mol | [5] |
| Physical Form | White to Yellow Solid | [3] |
| Storage Temperature | 2-8 °C | [3] |
Note on the Free Base: The free base, 3-(2-Chlorophenyl)azetidine, would have a molecular formula of C₉H₁₀ClN and a corresponding molecular weight of 167.64 g/mol . A unique CAS number for the free base is expected but not readily found in public databases. Researchers synthesizing the free base should perform rigorous characterization to establish its specific properties.
Synthesis of 3-(2-Chlorophenyl)azetidine: A Proposed Protocol
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(2-Chlorophenyl)azetidine.
Detailed Experimental Protocol
Step 1: Formation of N-(2-Chlorobenzylidene)amine (Imine)
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To a solution of 2-chlorobenzaldehyde (1 equivalent) in an appropriate solvent (e.g., toluene or methanol), add a solution of the amine source (e.g., ammonia in methanol or benzylamine, 1.1 equivalents).
-
If necessary, add a dehydrating agent such as anhydrous magnesium sulfate.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the drying agent and remove the solvent under reduced pressure to yield the crude imine, which can often be used in the next step without further purification.
Step 2: [2+2] Cycloaddition to form the β-Lactam
-
Dissolve the crude imine from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-chloro-1-(substituted)-4-(2-chlorophenyl)azetidin-2-one.
Step 3: Reduction to 3-(2-Chlorophenyl)azetidine
-
Caution: This step involves a highly reactive reducing agent and should be performed with extreme care in a fume hood.
-
To a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, 3-4 equivalents) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) at 0 °C under an inert atmosphere, slowly add a solution of the β-lactam from Step 2 in the same solvent.
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After the addition, allow the reaction to stir at room temperature or gently reflux for 4-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the ether solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)azetidine.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Physicochemical Characterization: Essential Protocols
Accurate determination of physicochemical properties is paramount in drug discovery. The following are standard protocols for characterizing novel compounds like 3-(2-Chlorophenyl)azetidine.
Workflow for Physicochemical Profiling
Caption: Standard workflow for physicochemical characterization.
Determination of Acid Dissociation Constant (pKa)
The basicity of the azetidine nitrogen is a key determinant of the compound's ionization state at physiological pH.
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Method: Potentiometric titration is the gold standard.
-
Protocol:
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Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol or DMSO to ensure solubility).
-
Titrate this solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at which half of the compound is protonated.
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Measurement of Lipophilicity (LogP/LogD)
Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Method: The "shake-flask" method is a classic approach.
-
Protocol:
-
Prepare a solution of the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
-
Agitate the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP (for the neutral species) or LogD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Assessment of Aqueous Solubility
Solubility is crucial for drug formulation and bioavailability.
-
Method: The equilibrium solubility method is highly reliable.
-
Protocol:
-
Add an excess amount of the solid compound to a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra for 3-(2-Chlorophenyl)azetidine are not publicly available, the following are the expected key signals.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3-4 ppm, and signals for the aromatic protons of the 2-chlorophenyl group in the aromatic region (around 7-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aliphatic carbons of the azetidine ring and the aromatic carbons of the 2-chlorophenyl substituent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic N-H stretching vibrations for the secondary amine of the azetidine ring.
Reactivity and Potential Applications in Drug Discovery
The azetidine ring is a "privileged" scaffold in medicinal chemistry due to its ability to improve metabolic stability, solubility, and receptor binding affinity.[1][2] The 2-chlorophenyl substituent introduces a potential point of interaction with biological targets and can influence the overall electronic properties and conformation of the molecule.
Derivatives of substituted azetidines have been investigated for a range of biological activities, including as antibacterial agents and for their effects on the central nervous system (CNS).[9][10] The specific pharmacological profile of 3-(2-Chlorophenyl)azetidine remains to be elucidated and represents an open area for research. Its structural motifs suggest potential applications in areas where modulation of CNS targets is desired.
Safety and Handling
Detailed safety information for 3-(2-Chlorophenyl)azetidine is not available. However, based on data for its hydrochloride salt and related azetidine compounds, the following precautions should be taken:
-
Hazard Classification (based on hydrochloride salt): Likely to be an irritant, particularly to the eyes.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound they are handling and perform a thorough risk assessment before commencing any experimental work.
Conclusion and Future Outlook
3-(2-Chlorophenyl)azetidine is a chemical entity with significant potential for application in drug discovery and development. While a comprehensive experimental dataset for this compound is not yet in the public domain, this guide provides a robust framework for its synthesis, characterization, and evaluation. By following the outlined protocols and adhering to rigorous scientific principles, researchers can unlock the potential of this and other novel azetidine-based scaffolds, contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
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